molecular formula C9H6Cl2N2 B1611250 2,4-Dichloro-5-methylquinazoline CAS No. 78052-20-7

2,4-Dichloro-5-methylquinazoline

Cat. No.: B1611250
CAS No.: 78052-20-7
M. Wt: 213.06 g/mol
InChI Key: FRACICBEYHVBJZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6Cl2N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 5 on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones, followed by chlorination using a chlorinating agent . The reaction conditions include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-methylquinazoline is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-5-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACICBEYHVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507713
Record name 2,4-Dichloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78052-20-7
Record name 2,4-Dichloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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